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Compound of Interest

Compound Name: EPZ-4777

Cat. No.: B1398500 Get Quote

For researchers, scientists, and drug development professionals, EPZ-4777 has emerged as a

critical tool for studying the role of DOT1L in normal and disease biology, particularly in the

context of MLL-rearranged leukemias. This comparison guide provides a detailed selectivity

profile of EPZ-4777 against other histone methyltransferases (HMTs), supported by

experimental data and protocols, to facilitate its effective application in research and

development.

EPZ-4777 is a small molecule inhibitor of DOT1L, the sole known histone methyltransferase

responsible for monomethylation of histone H3 at lysine 79 (H3K79).[1][2][3][4] This

modification plays a crucial role in gene transcription, and its misregulation, often driven by

MLL fusion proteins, is a key driver in a significant portion of acute leukemias.[1][2][5][6] EPZ-
4777 has been shown to selectively kill cells with MLL translocations by inhibiting H3K79

methylation and consequently blocking the expression of leukemogenic genes.[7]

Selectivity Profile of EPZ-4777
The efficacy and utility of a chemical probe are critically dependent on its selectivity. EPZ-4777
exhibits remarkable selectivity for DOT1L over other histone methyltransferases. The following

table summarizes the half-maximal inhibitory concentration (IC50) values of EPZ-4777 against

a panel of HMTs, demonstrating its high potency and specificity.
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Histone Methyltransferase IC50 (nM) Fold Selectivity vs. DOT1L

DOT1L 0.4 ± 0.1 1

EZH1 >50,000 >100,000

EZH2 >50,000 >100,000

PRMT1 >50,000 >100,000

PRMT5 521 ± 137 1280

PRMT8 >50,000 >100,000

SETD7 >50,000 >100,000

WHSC1 >50,000 >100,000

Data sourced from Daigle et al., 2011.[8]

As the data indicates, EPZ-4777 is over 1,000-fold more selective for DOT1L than for PRMT5

and shows negligible activity against a range of other HMTs at concentrations up to 50 µM.[8]

This high degree of selectivity minimizes off-target effects, making EPZ-4777 a reliable tool for

probing DOT1L function.

Experimental Protocols
The following is a detailed methodology for the biochemical assay used to determine the

selectivity profile of EPZ-4777.

Histone Methyltransferase Inhibition Assay
This protocol outlines the steps for a cell-free enzymatic assay to measure the inhibitory activity

of EPZ-4777 against various histone methyltransferases.

Materials:

EPZ-4777

Recombinant human DOT1L (residues 1-416) and other HMTs
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Nucleosomes (as substrate)

S-adenosyl-L-methionine (SAM), unlabeled

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM NaCl, 100 mM KCl, 0.5 mM DTT, 0.002%

Tween-20, 0.005% Bovine Skin Gelatin

S-adenosyl-L-homocysteine (SAH) for positive control

Quenching solution: 800 µM unlabeled SAM

384-well microtiter plates

Scintillation counter

Procedure:

Compound Preparation: Prepare a 10-point, 3-fold serial dilution of EPZ-4777 in DMSO,

starting from a high concentration (e.g., 1 mM).

Plate Setup: Add 1 µL of each inhibitor dilution to the wells of a 384-well microtiter plate. For

the 100% inhibition control, use a final concentration of 2.5 mM SAH.

Enzyme Incubation: Add 40 µL of 0.25 nM DOT1L (or other HMT) in assay buffer to each

well. Incubate the plate for 30 minutes at room temperature.

Reaction Initiation: Initiate the methyltransferase reaction by adding 10 µL of a substrate mix

containing 200 nM [³H]-SAM, 600 nM unlabeled SAM, and 20 nM nucleosomes in assay

buffer. The final concentrations of both SAM and the nucleosome substrate should be at their

respective Michaelis-Menten constant (Km) values to ensure balanced assay conditions.

Reaction Incubation: Incubate the reaction mixture for 120 minutes at room temperature.

Reaction Quenching: Stop the reaction by adding 10 µL of 800 µM unlabeled SAM.
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Detection: Measure the incorporation of the radiolabeled methyl group into the nucleosome

substrate using a scintillation counter.

Data Analysis: Calculate the percent inhibition for each concentration of EPZ-4777 relative to

the controls. Determine the IC50 value by fitting the data to a four-parameter logistic

equation.

Visualizing the Mechanism of Action
To understand the biological context in which EPZ-4777 operates, the following diagrams

illustrate the DOT1L signaling pathway in MLL-rearranged leukemia and the experimental

workflow for assessing its inhibition.
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DOT1L signaling in MLL-rearranged leukemia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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